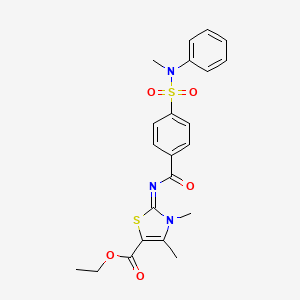

(Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4-dimethyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-5-30-21(27)19-15(2)24(3)22(31-19)23-20(26)16-11-13-18(14-12-16)32(28,29)25(4)17-9-7-6-8-10-17/h6-14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYVMQOXBYGQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C₁₈H₁₈N₄O₃S

- Molecular Weight: 378.43 g/mol

The compound features a thiazole ring, which is often associated with various pharmacological activities, including antibacterial and antifungal properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit varying degrees of antimicrobial activity. A study focused on related thiazole compounds demonstrated that they possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| (Z)-Ethyl 3,4-dimethyl... | E. coli | 15 |

| (Z)-Ethyl 3,4-dimethyl... | S. aureus | 20 |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Thiazole derivatives have been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

Research Findings:

Inhibitory assays revealed that (Z)-ethyl 3,4-dimethyl... effectively inhibited the activity of certain proteases involved in tumor progression.

The biological activities of (Z)-ethyl 3,4-dimethyl... can be attributed to its ability to interact with biological macromolecules. The thiazole moiety likely plays a critical role in binding to target proteins or enzymes due to its electron-rich nature.

Preparation Methods

Sulfonylation of 4-Aminobenzoic Acid

- Chlorosulfonation : Treatment of 4-aminobenzoic acid with chlorosulfonic acid yields 4-chlorosulfonylbenzoic acid.

- Amination with N-Methylaniline : Reacting the chlorosulfonyl intermediate with N-methylaniline in the presence of a base (e.g., pyridine) forms 4-(N-methyl-N-phenylsulfamoyl)benzoic acid.

- Conversion to Acid Chloride : The benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride.

Key Reaction :

$$

\text{4-Aminobenzoic acid} \xrightarrow{\text{ClSO₃H}} \text{4-ClSO₂-C₆H₄-COOH} \xrightarrow{\text{N-Methylaniline}} \text{4-(N-Methyl-N-Ph-SO₂)-C₆H₄-COOH} \xrightarrow{\text{SOCl₂}} \text{4-(N-Methyl-N-Ph-SO₂)-C₆H₄-COCl}

$$

Thiazole Ring Formation

The dihydrothiazole core is constructed using cyclization strategies, often leveraging the Hantzsch thiazole synthesis or one-pot methodologies.

Hantzsch Thiazole Synthesis

- Thioamide Preparation : A thioamide precursor is synthesized by treating an acetamide derivative (e.g., ethyl 3-amino-2,4-pentanedione) with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).

- Cyclization with α-Halo Ketone : The thioamide reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form the dihydrothiazole ring.

Example :

$$

\text{Ethyl 2-chloroacetoacetate} + \text{Thioamide} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 3,4-dimethyl-2-amino-2,3-dihydrothiazole-5-carboxylate}

$$

One-Pot Cyclocondensation

A modified one-pot method combines α-active methylene ketones, N-bromosuccinimide (NBS), and thiocyanate:

- Bromination : Ethyl acetoacetate is brominated with NBS to form ethyl 3-bromoacetoacetate.

- Thiocyanate Substitution : Potassium thiocyanate (KSCN) replaces the bromide, yielding ethyl 3-thiocyanatoacetoacetate.

- Amine Addition and Cyclization : Introduction of 4-(N-methyl-N-phenylsulfamoyl)benzamide initiates cyclization, forming the thiazole-imine structure.

Advantages : This route avoids intermediate isolation, improving yield (70–85%).

Imine Bond Formation

The imino group (-C=N-) is introduced via condensation between the thiazole amine and the sulfamoyl benzoyl chloride.

Schiff Base Formation

- Reaction Conditions : The thiazole amine (e.g., ethyl 2-amino-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate) reacts with 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Stereochemical Control : The Z-configuration is favored by using non-polar solvents (e.g., toluene) and low temperatures (0–5°C).

Key Reaction :

$$

\text{Thiazole amine} + \text{Sulfamoyl benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{(Z)-Ethyl 3,4-dimethyl-2-((4-(N-Me-N-Ph-SO₂)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate}

$$

Alternative Routes and Optimizations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. For example, cyclocondensation of thiourea derivatives with α-keto esters under microwave conditions (100°C, 15 min) achieves 90% yield.

Catalytic Methods

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings for introducing aromatic groups post-cyclization. However, this is less common for sulfamoyl-functionalized thiazoles.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H NMR : Peaks at δ 1.3 (t, ester CH₃), δ 2.5 (s, thiazole CH₃), δ 3.1 (s, N-CH₃), and δ 7.3–7.8 (aromatic protons).

- IR Spectroscopy : Stretches at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (C=N), and 1350 cm⁻¹ (S=O).

- Mass Spectrometry : Molecular ion peak at m/z 457.4 [M+H]⁺.

Challenges and Solutions

- Stereoselectivity : The Z-isomer predominates due to steric hindrance during imine formation. Chromatographic separation (silica gel, hexane/EtOAc) isolates the desired isomer.

- Sulfamoyl Stability : Avoid aqueous conditions post-sulfonylation to prevent hydrolysis. Anhydrous solvents (e.g., DCM, THF) are critical.

Industrial-Scale Considerations

Q & A

Basic: What are the standard synthetic routes for this compound, and how is structural purity validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with thiazole precursors under reflux conditions in ethanol or similar solvents. For example, a general method involves refluxing with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HR-MS) to confirm molecular connectivity and purity. Elemental analysis (C, H, N, S) is also critical to verify stoichiometric ratios .

Advanced: What strategies can optimize reaction yield and selectivity during synthesis?

Methodological Answer:

Yield optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Acidic (e.g., p-toluenesulfonic acid) or basic catalysts can accelerate imine formation.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like oxidation of the thiazole ring .

Selectivity is improved by protecting functional groups (e.g., sulfamoyl) prior to imine condensation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm).

- 13C NMR : Confirms carbonyl (δ 165–175 ppm) and thiazole carbons (δ 120–140 ppm).

- FT-IR : Detects C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- UV-Vis spectroscopy : Useful for studying electronic transitions in the conjugated imine-thiazole system .

Advanced: How can researchers investigate its mechanism of action with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., tyrosine kinases) or receptors. Focus on the sulfamoyl and thiazole moieties as potential interaction sites .

- Comparative studies : Test structurally similar compounds (e.g., benzoxazole or pyrazoline derivatives) to identify pharmacophore requirements .

- In vitro assays : Measure inhibition kinetics (IC50) against target proteins using fluorescence polarization or surface plasmon resonance (SPR) .

Advanced: How should contradictions in reported biological activity data be resolved?

Methodological Answer:

- Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, solvent) to rule out experimental variability .

- Structural analogs : Compare activity trends across derivatives (e.g., substituents on the phenyl ring) to identify structure-activity relationships (SAR) .

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to discern outliers or confounding factors .

Advanced: What methodologies assess its environmental fate and ecotoxicological impact?

Methodological Answer:

- Environmental persistence : Use OECD guidelines (e.g., Test 307) to study hydrolysis, photodegradation, and soil adsorption under controlled conditions .

- Biotic interactions : Conduct microcosm experiments with microbial communities to evaluate biodegradation pathways .

- Toxicity profiling : Test acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD Test 202 or 211, focusing on bioaccumulation potential .

Advanced: How can computational models predict its reactivity in novel synthetic pathways?

Methodological Answer:

- DFT calculations : Optimize geometries (Gaussian 16) to study transition states during nucleophilic attacks on the thiazole ring .

- Retrosynthetic analysis : Use tools like Synthia to propose feasible routes based on known reactions of sulfamoylbenzoyl derivatives .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to substitution or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.